N,N'-1,6-hexanediyldipropanamide
Description
N,N'-1,6-Hexanediyldipropanamide is a diamide compound featuring a linear hexane (C₆) core with propanamide (C₃) groups at both termini. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 242.32 g/mol (calculated). The structure comprises aliphatic chains, making it distinct from aromatic or hydroxamic acid derivatives. This compound is hypothesized to exhibit moderate solubility in polar organic solvents and lower thermal stability compared to longer-chain analogs due to reduced van der Waals interactions .
Properties
IUPAC Name |
N-[6-(propanoylamino)hexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-11(15)13-9-7-5-6-8-10-14-12(16)4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWRDHXCGCJYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCCCNC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385863 | |
| Record name | Propanamide, N,N'-1,6-hexanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10263-87-3 | |
| Record name | Propanamide, N,N'-1,6-hexanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
N,N′-Dicinnamylidene-1,6-hexanediamine
- Molecular Formula : C₂₄H₂₈N₂
- Key Features : Contains aromatic cinnamylidene (benzene-substituted propenyl) groups instead of propanamides. The imine (C=N) linkages confer rigidity and UV absorption properties.
- Comparison: Solubility: Likely less soluble in polar solvents than N,N'-1,6-hexanediyldipropanamide due to aromaticity and planar structure. Reactivity: Imine groups may undergo hydrolysis or redox reactions, unlike the stable amide bonds in the target compound.
N,N'-Hexane-1,6-diyldistearamide
- Molecular Formula : C₄₂H₈₄N₂O₂
- Key Features : Stearamide (C₁₈) termini linked via a hexane chain.
- Comparison: Physical Properties: Higher molecular weight (649.14 g/mol vs. 242.32 g/mol) results in elevated melting points and lipophilicity. Applications: Used as a lubricant or surfactant due to long alkyl chains, whereas the shorter propanamide chains in the target compound may favor solubility in solvents like ethanol or acetone .
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide
- Molecular Formula : C₁₆H₂₄N₂O₂
- Key Features : Contains a piperidinyl ring and phenyl group, introducing steric bulk and aromaticity.
- Comparison: Bioactivity: The piperidinyl and phenyl groups may enhance binding to biological targets (e.g., enzymes), unlike the purely aliphatic target compound. Solubility: Increased solubility in non-polar solvents due to aromatic substituents .
Hydroxamic Acid Derivatives (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide)
- Molecular Formula : C₁₅H₂₁ClN₂O₂ (representative example)
- Key Features : Hydroxamic acid (-NHOH) functional group enables metal chelation.
- Comparison: Reactivity: Hydroxamic acids exhibit antioxidant and metalloenzyme inhibitory activity, unlike the chemically inert amide bonds in this compound. Applications: Used in pharmaceuticals (e.g., histone deacetylase inhibitors), whereas the target compound may serve as a crosslinker or monomer in polymers .
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hypothesized Melting Point | Solubility Profile |
|---|---|---|---|---|---|
| This compound | C₁₂H₂₄N₂O₂ | 242.32 | Aliphatic amide | 80–100°C | Ethanol, acetone, DMSO |
| N,N′-Dicinnamylidene-1,6-hexanediamine | C₂₄H₂₈N₂ | 344.50 | Imine, aromatic | 150–170°C | Chloroform, toluene |
| N,N'-Hexane-1,6-diyldistearamide | C₄₂H₈₄N₂O₂ | 649.14 | Long-chain amide | 120–140°C | Lipophilic solvents |
| N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide | C₁₆H₂₄N₂O₂ | 276.38 | Piperidinyl, phenyl | 90–110°C | Dichloromethane, THF |
| N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide | C₁₅H₂₁ClN₂O₂ | 296.79 | Hydroxamic acid | 130–150°C | Methanol, aqueous buffers |
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